![molecular formula C20H14ClN3O3 B11523552 2-chloro-5-[(4Z)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11523552.png)
2-chloro-5-[(4Z)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
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Overview
Description
2-Chloro-5-[(4Z)-4-[(1H-indol-3-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic compound that features a unique combination of indole and pyrazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(4Z)-4-[(1H-indol-3-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzoic acid with an indole derivative, followed by cyclization with a pyrazole precursor. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4Z)-4-[(1H-indol-3-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole and pyrazole rings can be oxidized under specific conditions, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The chlorine atom on the benzoic acid moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized benzoic acid derivatives.
Scientific Research Applications
2-Chloro-5-[(4Z)-4-[(1H-indol-3-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, make it a subject of interest in biological research.
Medicine: Its structural features are explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique properties can be utilized in the development of new materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(4Z)-4-[(1H-indol-3-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The pyrazole ring may also interact with other biological molecules, contributing to the compound’s overall effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2-Chlorobenzoic acid: Shares the benzoic acid moiety with the target compound.
Pyrazole derivatives: Compounds with similar pyrazole rings, often used in medicinal chemistry.
Uniqueness
2-Chloro-5-[(4Z)-4-[(1H-indol-3-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is unique due to its combination of indole and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not typically observed in compounds with only one of these structural features.
Properties
Molecular Formula |
C20H14ClN3O3 |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-chloro-5-[4-[(Z)-indol-3-ylidenemethyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid |
InChI |
InChI=1S/C20H14ClN3O3/c1-11-15(8-12-10-22-18-5-3-2-4-14(12)18)19(25)24(23-11)13-6-7-17(21)16(9-13)20(26)27/h2-10,23H,1H3,(H,26,27)/b12-8+ |
InChI Key |
RCAHZCWIKRYMEV-XYOKQWHBSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC(=C(C=C2)Cl)C(=O)O)/C=C/3\C=NC4=CC=CC=C43 |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=C(C=C2)Cl)C(=O)O)C=C3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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